2-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-tert-butyl-N-(2-hydroxyethyl)acetamide
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Overview
Description
2-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-tert-butyl-N-(2-hydroxyethyl)acetamide is a complex organic compound that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-tert-butyl-N-(2-hydroxyethyl)acetamide typically involves the condensation of 3-bromobenzaldehyde with thiosemicarbazide to form the intermediate 3-bromobenzylidene-thiosemicarbazone. This intermediate is then cyclized with chloroacetic acid to yield the thiazolidinone core. The final step involves the acylation of the thiazolidinone with N-(tert-butyl)-N-(2-hydroxyethyl)acetamide under basic conditions to obtain the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the bromobenzylidene moiety can yield the corresponding benzyl derivative.
Substitution: The bromine atom in the benzylidene group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or thiourea under mild conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Benzyl derivatives.
Substitution: Various substituted thiazolidinones depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial activity against a range of bacterial and fungal strains.
Medicine: Investigated for its anticancer properties, particularly against leukemia and breast cancer cell lines.
Industry: Potential use as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of key enzymes and proteins involved in cellular processes. For instance, its anticancer activity is attributed to the inhibition of topoisomerase II, an enzyme crucial for DNA replication and cell division. Additionally, the thiazolidinone core can interact with various molecular targets, including peroxisome proliferator-activated receptors (PPARs), which play a role in metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
- 2-[5-(4-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-methylbutanoic acid
- 4-(3-bromobenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one
- 5-(3-bromobenzylidene)-3-butyl-2-thioxo-1,3-thiazolidin-4-one
Uniqueness
Compared to similar compounds, 2-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-tert-butyl-N-(2-hydroxyethyl)acetamide stands out due to its unique combination of functional groups, which confer enhanced biological activity and specificity. The presence of the tert-butyl and hydroxyethyl groups enhances its solubility and bioavailability, making it a promising candidate for drug development.
Properties
Molecular Formula |
C18H21BrN2O3S2 |
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Molecular Weight |
457.4 g/mol |
IUPAC Name |
2-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-tert-butyl-N-(2-hydroxyethyl)acetamide |
InChI |
InChI=1S/C18H21BrN2O3S2/c1-18(2,3)21(7-8-22)15(23)11-20-16(24)14(26-17(20)25)10-12-5-4-6-13(19)9-12/h4-6,9-10,22H,7-8,11H2,1-3H3/b14-10- |
InChI Key |
KZLXJWHKKKGGPY-UVTDQMKNSA-N |
Isomeric SMILES |
CC(C)(C)N(CCO)C(=O)CN1C(=O)/C(=C/C2=CC(=CC=C2)Br)/SC1=S |
SMILES |
CC(C)(C)N(CCO)C(=O)CN1C(=O)C(=CC2=CC(=CC=C2)Br)SC1=S |
Canonical SMILES |
CC(C)(C)N(CCO)C(=O)CN1C(=O)C(=CC2=CC(=CC=C2)Br)SC1=S |
Origin of Product |
United States |
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